molecular formula C17H19N3O2 B1507380 (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone CAS No. 473734-14-4

(3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B1507380
CAS No.: 473734-14-4
M. Wt: 297.35 g/mol
InChI Key: NAIBUYFTIYYWTG-UHFFFAOYSA-N
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Description

(3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone: is a chemical compound with the molecular formula C17H19N3O2 . It is a derivative of phenylpiperazine and contains both an amino group and a hydroxyl group on the benzene ring, which makes it a versatile compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-amino-2-hydroxybenzaldehyde with 4-phenylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically requires a solvent like methanol or ethanol and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 3-amino-2-hydroxy-4-nitrophenyl)(4-phenylpiperazin-1-yl)methanone .

  • Reduction: The compound can be reduced to form 3-amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanol .

  • Substitution: The hydroxyl group can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and mild conditions.

  • Substitution: Halogenating agents like thionyl chloride, and nucleophiles such as alkyl halides.

Major Products Formed:

  • Nitro derivatives

  • Alcohols

  • Halogenated derivatives

Scientific Research Applications

(3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone: has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems.

  • Medicine: Investigated for its pharmacological properties, such as its potential use as an antidepressant or antipsychotic agent.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways, such as:

  • Neurotransmitter Systems: It may modulate the activity of neurotransmitters like serotonin and dopamine by binding to their receptors.

  • Enzyme Inhibition: It could inhibit specific enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels.

Comparison with Similar Compounds

  • Phenylpiperazine derivatives

  • Benzodiazepines

  • Other piperazine-based compounds

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for further research and development in chemistry, biology, medicine, and industry.

Biological Activity

(3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone, also known by its CAS number 473734-14-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound has the following chemical formula:

  • Molecular Formula : C17H19N3O2
  • Molecular Weight : 297.15 g/mol

The biological activity of this compound is primarily linked to its interaction with enzymes and receptors involved in various physiological processes. Notably, it has been studied for its inhibitory effects on tyrosinase (TYR), an enzyme critical in melanin biosynthesis, which has implications for skin disorders and pigmentation issues.

Tyrosinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against tyrosinase. This enzyme is a key target for the development of anti-melanogenic agents. A study demonstrated that derivatives of this compound showed promising results in inhibiting TYR from Agaricus bisporus, with some compounds achieving IC50 values as low as 3.8 μM .

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity was assessed using the ABTS radical scavenging assay, where it showed effective quenching abilities comparable to established antioxidants .

Cytotoxicity and Cell Viability

In vitro studies utilizing MTT assays revealed that selected derivatives of this compound did not exhibit cytotoxic effects at concentrations up to 10 μM, indicating a favorable safety profile for further testing . Notably, compound 10 from the series maintained good cell viability even at higher concentrations (up to 25 μM).

Case Studies

  • Inhibition of Tyrosinase : A series of phenolic derivatives were synthesized and tested for their ability to inhibit the diphenolase activity of tyrosinase. Among these, the most active compounds displayed enhanced binding affinity due to structural modifications that improved interactions within the enzyme's catalytic site .
  • Antioxidant Properties : The antioxidant capabilities were quantified with EC50 values indicating effective radical scavenging activity. For instance, one derivative exhibited an EC50 value of 9.0 μM, showcasing its potential as a therapeutic agent against oxidative damage .

Table 1: Tyrosinase Inhibition IC50 Values

CompoundIC50 (μM)Notes
Compound 13.8Reference compound
Compound 10<5Most potent among derivatives
Compound 116.0Moderate inhibition

Table 2: Antioxidant Activity (ABTS Assay)

CompoundEC50 (μM)Remarks
Compound A13.2 ± 0.5Positive control
Compound B9.0 ± 0.3Best antioxidant activity
Compound C9.2 ± 0.2Comparable to positive control

Properties

IUPAC Name

(3-amino-2-hydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c18-15-8-4-7-14(16(15)21)17(22)20-11-9-19(10-12-20)13-5-2-1-3-6-13/h1-8,21H,9-12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIBUYFTIYYWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729812
Record name (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473734-14-4
Record name (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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